N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-glycine Ethyl Ester
N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-glycine Ethyl Ester
Brand Name:
Vulcanchem
CAS No.:
100678-82-8
VCID:
VC0122789
InChI:
InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m0/s1
SMILES:
CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Molecular Formula:
C18H21NO3
Molecular Weight:
299.4 g/mol
N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-glycine Ethyl Ester
CAS No.: 100678-82-8
Reference Standards
VCID: VC0122789
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
CAS No. | 100678-82-8 |
---|---|
Product Name | N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-glycine Ethyl Ester |
Molecular Formula | C18H21NO3 |
Molecular Weight | 299.4 g/mol |
IUPAC Name | ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]amino]acetate |
Standard InChI | InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m0/s1 |
Standard InChIKey | LEAUHTMORLZYBA-ZWKOTPCHSA-N |
Isomeric SMILES | CCOC(=O)CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
SMILES | CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Canonical SMILES | CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Synonyms | [R-(R*,S*)]-N-(2-Hydroxy-1,2-diphenylethyl)-glycine Ethyl Ester |
PubChem Compound | 11370015 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume